1-Bromopyrene 1-Bromopyrene 1-Bromopyrene, a polycyclic aromatic hydrocarbon (PAH), is a mono bromo substituted pyrene derivative. Its synthesis has been reported. Its gas phase UV-absorption spectra in the UV wavelength range at elevated temperature has been studied. Electron affinitiy (EA) of 1-bromopyrene has been investigated using electron attachment desorption chemical ionization mass spectrometry (DCI-MS) and triple quadrupole tandem mass spectrometry. It participates in the synthesis of novel ruthenium (II) bipyridine or terpyridine complexes bearing pyrene moiety. The reaction of 1-bromopyrene cation radical with water in acetonitrile has been analyzed using the electron transfer stopped-flow (ETSF) method.

Brand Name: Vulcanchem
CAS No.: 1714-29-0
VCID: VC20840079
InChI: InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br
Molecular Formula: C16H9Br
Molecular Weight: 281.15 g/mol

1-Bromopyrene

CAS No.: 1714-29-0

Cat. No.: VC20840079

Molecular Formula: C16H9Br

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

1-Bromopyrene - 1714-29-0

Specification

Description 1-Bromopyrene, a polycyclic aromatic hydrocarbon (PAH), is a mono bromo substituted pyrene derivative. Its synthesis has been reported. Its gas phase UV-absorption spectra in the UV wavelength range at elevated temperature has been studied. Electron affinitiy (EA) of 1-bromopyrene has been investigated using electron attachment desorption chemical ionization mass spectrometry (DCI-MS) and triple quadrupole tandem mass spectrometry. It participates in the synthesis of novel ruthenium (II) bipyridine or terpyridine complexes bearing pyrene moiety. The reaction of 1-bromopyrene cation radical with water in acetonitrile has been analyzed using the electron transfer stopped-flow (ETSF) method.

CAS No. 1714-29-0
Molecular Formula C16H9Br
Molecular Weight 281.15 g/mol
IUPAC Name 1-bromopyrene
Standard InChI InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Standard InChI Key HYGLETVERPVXOS-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br

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